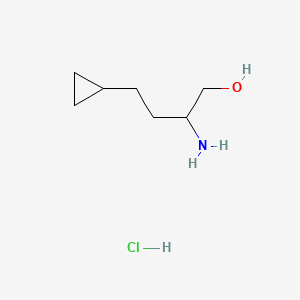

2-Amino-4-cyclopropylbutan-1-olhydrochloride

Beschreibung

2-Amino-4-cyclopropylbutan-1-ol hydrochloride is a chiral amino alcohol hydrochloride salt characterized by a cyclopropane ring at the C4 position of a four-carbon chain. This structural motif confers unique steric and electronic properties, making it a compound of interest in medicinal chemistry and asymmetric synthesis. The cyclopropane ring introduces angular strain, which may enhance reactivity or binding specificity in biological systems. The hydrochloride salt form improves solubility and stability, facilitating its use in pharmaceutical formulations.

Eigenschaften

Molekularformel |

C7H16ClNO |

|---|---|

Molekulargewicht |

165.66 g/mol |

IUPAC-Name |

2-amino-4-cyclopropylbutan-1-ol;hydrochloride |

InChI |

InChI=1S/C7H15NO.ClH/c8-7(5-9)4-3-6-1-2-6;/h6-7,9H,1-5,8H2;1H |

InChI-Schlüssel |

UYPCJAVAYDHRCM-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1CCC(CO)N.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-cyclopropylbutan-1-olhydrochloride typically involves the following steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.

Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production methods for 2-Amino-4-cyclopropylbutan-1-olhydrochloride may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing optimized reaction conditions and catalysts to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-cyclopropylbutan-1-olhydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Amino-4-cyclopropylbutan-1-olhydrochloride has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.

Wirkmechanismus

The mechanism of action of 2-Amino-4-cyclopropylbutan-1-olhydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds or ionic interactions with biological molecules, potentially affecting their function. The cyclopropyl group may also influence the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 2-amino-4-cyclopropylbutan-1-ol hydrochloride to compounds in the provided evidence with analogous functional groups or structural motifs.

Cycloalkane-Containing Amines

- 1-(2-Bromophenyl)cyclobutan-1-amine hydrochloride ():

- Structural Differences : Features a cyclobutane ring instead of cyclopropane. Cyclobutane’s reduced ring strain compared to cyclopropane may lower reactivity but improve metabolic stability.

- Functional Groups : Lacks the hydroxyl group present in the target compound, reducing hydrogen-bonding capacity and solubility in polar solvents.

- Applications : Likely used in aryl halide coupling reactions, whereas the target compound’s hydroxyl group may favor participation in hydrogen-bond-mediated interactions (e.g., enzyme inhibition) .

Amino Alcohol Derivatives

- (S)-N-(Oxetan-3-yl)pyrrolidin-3-amine ():

- Structural Differences : Contains an oxetane ring (4-membered oxygen heterocycle) and pyrrolidine, contrasting with the cyclopropane and hydroxyl group in the target compound.

- Reactivity : Oxetane’s electron-withdrawing effects could modulate amine basicity, whereas the hydroxyl group in the target compound may enhance acidity.

- Biological Relevance : Both compounds are chiral and may serve as building blocks for kinase inhibitors, but the hydroxyl group in the target could improve target engagement through polar interactions .

Halogenated and Heterocyclic Analogs

- 5-Bromo-N-propyl-2-thiophenecarboxamide (): Structural Differences: Thiophene and bromine substituents confer distinct electronic properties compared to the cyclopropane-hydroxyl system. Applications: Likely used in electrophilic substitution reactions or as a halogen-bond donor, whereas the target compound’s cyclopropane may stabilize transition states in ring-opening reactions .

Data Table: Hypothetical Comparative Properties

| Property | 2-Amino-4-cyclopropylbutan-1-ol HCl | 1-(2-Bromophenyl)cyclobutan-1-amine HCl | (S)-N-(Oxetan-3-yl)pyrrolidin-3-amine |

|---|---|---|---|

| Molecular Weight (g/mol) | ~193.7 (estimated) | ~262.6 (reported) | ~170.2 (estimated) |

| Solubility in Water | High (HCl salt) | Moderate (HCl salt, hydrophobic aryl) | Moderate (polar oxetane) |

| Key Functional Groups | Cyclopropane, -NH2, -OH | Cyclobutane, -NH2, Br | Oxetane, pyrrolidine |

| Potential Applications | Chiral catalyst, drug intermediate | Suzuki coupling precursor | Kinase inhibitor scaffold |

Research Findings and Implications

- Cyclopropane vs. Larger Rings : The target compound’s cyclopropane may offer superior binding affinity in enzyme inhibition compared to cyclobutane analogs due to increased ring strain and conformational rigidity .

- Synthetic Utility : Unlike halogenated analogs (e.g., 5-bromo-N-propyl-2-thiophenecarboxamide), the target compound’s lack of halogens may reduce toxicity risks in pharmaceutical contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.